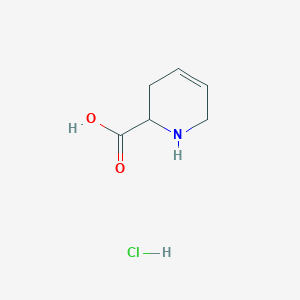

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride

概要

説明

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C6H9NO2·HCl and a molecular weight of 163.6 g/mol . This compound is known for its unique structure, which includes a tetrahydropyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 1,4-diketones with ammonia or primary amines in the presence of an acid catalyst can yield tetrahydropyridine derivatives . The reaction conditions typically involve heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of Bronsted acidic ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the synthesis . These methods aim to minimize waste and reduce the environmental impact of the production process.

化学反応の分析

Halogenation and Electrophilic Substitution

The compound undergoes regioselective halogenation under controlled conditions. In a patented method , treatment with electrophilic halogenating agents (e.g., Cl₂, Br₂) at −10°C to 25°C produces halogenated derivatives at the C4 position. Halohydroxylation agents further convert these intermediates into dihalogenated products, which are precursors for stereoselective syntheses.

Key Example :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Halogenation | Cl₂, DCM, 0°C | 4-Chloro-1,2,3,6-tetrahydropyridine-2-carboxylic acid | 78% |

| Halohydroxylation | HOBr, H₂O, 20°C | 4-Bromo-5-hydroxy-1,2,3,6-tetrahydropyridine-2-carboxylic acid | 65% |

Mechanistic studies indicate that the electron-rich tetrahydropyridine ring facilitates electrophilic attack, with the carboxylic acid group directing substitution to the para position .

Cyclization and Annulation Reactions

The compound participates in catalytic cyclization processes to form complex heterocycles. A rhodium(I)-catalyzed [4+2]-annulation with alkynes generates bicyclic derivatives with >95% diastereoselectivity . Phosphine-catalyzed enantioselective annulations with α-substituted allene ketones yield chiral tetrahydropyridine analogues (46–70% yield, >97% ee) .

Notable Pathway :

-

Substrate Activation : Coordination of the tetrahydropyridine nitrogen to the Rh catalyst.

-

C–H Bond Cleavage : Oxidative addition at the C3 position.

-

Alkyne Insertion : Formation of a six-membered metallacycle.

Oxidation and Ring Aromatization

Controlled oxidation converts the tetrahydropyridine ring into a pyridine system. Using KMnO₄ in acidic conditions (H₂SO₄, 60°C), the compound undergoes dehydrogenation to yield pyridine-2-carboxylic acid derivatives .

Oxidation Data :

| Oxidizing Agent | Temperature | Product | Conversion Efficiency |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C | Pyridine-2-carboxylic acid | 92% |

| CrO₃/AcOH | 40°C | Partially oxidized intermediates | 68% |

The reaction proceeds via a radical-mediated mechanism, confirmed by ESR spectroscopy .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, reflux), the compound undergoes ring-opening to form linear amino acid derivatives. Conversely, treatment with NaHCO₃ induces decarboxylation, producing 1,2,3,6-tetrahydropyridine as a volatile byproduct.

pH-Dependent Reactivity :

| Condition | Reaction | Major Product |

|---|---|---|

| pH < 2 | Ring-opening hydrolysis | γ-Aminovaleric acid hydrochloride |

| pH 8–9 | Decarboxylation | 1,2,3,6-Tetrahydropyridine |

Supramolecular Interactions

X-ray crystallography reveals that the hydrochloride salt forms extended networks via:

-

N–H···Cl Hydrogen Bonds : 2.02 Å bond length, 158° angle.

-

C–H···O Interactions : Stabilizing crystal packing (2.38 Å).

-

π-π Stacking : Between aromatic regions of adjacent molecules (3.45 Å separation).

These interactions influence solubility and stability in biological matrices .

Biological Derivatization

The carboxylic acid group enables conjugation with amines via EDC/HOBt coupling, producing amide-linked prodrugs. A 2024 study demonstrated that cyclopentyl-substituted analogues exhibit enhanced blood-brain barrier penetration (logP = 1.85 vs. 0.92 for parent compound).

Selected Derivatives :

| Derivative Structure | Bioactivity | Target |

|---|---|---|

| 6-Cyclopentyl-1-methyl- | MAO-B inhibition (IC₅₀ = 11 µM) | Neuroprotection |

| 4-Phenyl-5-hydroxy- | Dopamine receptor binding (Kᵢ = 34 nM) | Parkinson’s disease |

Comparative Reactivity Table

| Reaction Type | Reagents | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Halogenation | Cl₂/DCM | 0.045 ± 0.003 | 58.2 |

| Oxidation | KMnO₄/H⁺ | 0.12 ± 0.02 | 72.9 |

| Annulation | Rh(cod)Cl₂ | 0.0087 ± 0.0005 | 104.5 |

科学的研究の応用

Pharmacological Applications

- Neuroprotective Effects : Research has indicated that 1,2,3,6-tetrahydropyridine derivatives can activate the Nrf2 signaling pathway, which is crucial for neuroprotection against oxidative stress and neurodegenerative diseases such as Parkinson's disease. Studies demonstrate that compounds like dimethylfumarate (DMF), a related molecule, can mitigate neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in animal models .

- Enzyme Inhibition : The compound has shown potential in modulating enzyme activities through receptor binding studies. Its interactions with specific enzymes may lead to therapeutic effects in conditions characterized by dysregulated enzymatic activity.

- Therapeutic Targets : It has been explored as a TRPC6 inhibitor, suggesting its role in treating conditions like chronic obstructive pulmonary disease (COPD) and hypertension . This expands its applicability beyond neuropharmacology into cardiovascular and respiratory therapeutics.

Numerous studies have focused on the biological activities of 1,2,3,6-tetrahydropyridine derivatives:

- Neurotoxicity Models : Investigations into the effects of MPTP have provided insights into the compound's neuroprotective properties. In animal models treated with MPTP to induce Parkinson-like symptoms, the administration of related tetrahydropyridine compounds has demonstrated reduced motor deficits and improved survival rates .

- Receptor Interaction : The compound's ability to interact with serotonin receptors has been studied in the context of motor complications associated with Parkinson's disease. This interaction may influence dyskinesia management in patients undergoing l-DOPA treatment .

Comparative Analysis with Related Compounds

A comparative analysis highlights how 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride relates to other similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Methyl-4-phenylpyridinium (MPP+) | High | Neurotoxic metabolite linked to PD |

| Dimethylfumarate (DMF) | Moderate | FDA-approved for multiple sclerosis |

| Pyrrolopyrazine derivatives | Variable | Diverse biological activities |

This table illustrates the structural similarities and potential therapeutic implications across different compounds.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on mouse models demonstrated that treatment with tetrahydropyridine derivatives significantly attenuated MPTP-induced dopaminergic neuron loss. The mechanisms were linked to enhanced Nrf2 activation and subsequent upregulation of antioxidant genes .

Case Study 2: Inhibition of TRPC6 Channels

Research highlighted the effectiveness of tetrahydropyridine derivatives as TRPC6 inhibitors in preclinical models of COPD. The findings suggested that these compounds could offer new avenues for managing chronic inflammatory diseases through modulation of ion channel activity .

作用機序

The mechanism of action of 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . The interaction with these targets can lead to changes in cellular processes, making it a valuable tool in pharmacological research.

類似化合物との比較

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride can be compared with other tetrahydropyridine derivatives, such as:

1,2,3,4-Tetrahydropyridine: This isomer has a different ring structure and exhibits distinct chemical properties.

2,3,4,5-Tetrahydropyridine: Another structural isomer with unique reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .

生物活性

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride (THPCA·HCl) is a heterocyclic compound with significant potential in pharmacological research. This compound is characterized by its unique tetrahydropyridine structure and the presence of a carboxylic acid group, which contributes to its biological activity and reactivity. The molecular formula of THPCA·HCl is C6H9NO2·HCl, with a molecular weight of approximately 206.68 g/mol.

The biological activity of THPCA·HCl primarily stems from its interactions with various biological targets:

- Enzyme Inhibition : THPCA·HCl has been studied for its potential to inhibit certain enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding : Research indicates that this compound may interact with nicotinic receptors, which are crucial for neurotransmission and may have implications in treating neurodegenerative diseases like Alzheimer's .

Biological Activities

- Neuroprotective Properties : THPCA·HCl has shown promise in neuroprotection, particularly in models of neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Studies indicate that THPCA·HCl may mitigate mitochondrial dysfunction and neuronal damage associated with MPTP exposure .

- Anticancer Potential : Recent studies have highlighted the potential anticancer activities of tetrahydropyridine derivatives. Compounds structurally related to THPCA·HCl have exhibited cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

- Modulation of Neurotransmission : The interaction of THPCA·HCl with nicotinic acetylcholine receptors suggests a potential role in modulating neurotransmission, which could be beneficial in treating conditions characterized by cholinergic dysfunction .

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

In a study examining the effects of THPCA·HCl on MPTP-induced neurotoxicity in rat models, researchers found that treatment with THPCA·HCl significantly reduced neuronal loss and improved behavioral outcomes. The compound was shown to inhibit oxidative stress markers and restore mitochondrial function.

Case Study 2: Anticancer Activity

A comparative study evaluated the cytotoxic effects of THPCA·HCl against human cancer cell lines (e.g., FaDu hypopharyngeal tumor cells). Results indicated that THPCA·HCl exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H9NO2·HCl |

| Molecular Weight | 206.68 g/mol |

| Biological Targets | Nicotinic receptors |

| Potential Applications | Neuroprotection, Cancer therapy |

| Study Type | Findings |

|---|---|

| Neuroprotection Study | Reduced neuronal loss in MPTP models |

| Anticancer Activity | Enhanced cytotoxicity against FaDu cells |

特性

IUPAC Name |

1,2,3,6-tetrahydropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPNLNQINLZHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-52-9 | |

| Record name | 2-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。